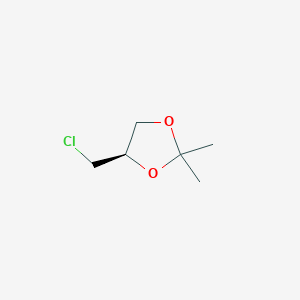

(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPOTXLWPZOESZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57044-24-3 | |

| Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTC27N3WX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block of significant interest in the pharmaceutical and chemical industries. Its unique structural features, comprising a protected diol in a chiral configuration and a reactive chloromethyl group, make it a valuable intermediate in the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in organic synthesis. All quantitative data are presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams to support research and development activities.

Core Properties

This compound, also known as (R)-3-chloro-1,2-propanediol acetonide, is a colorless to light yellow liquid.[1] It is a chiral molecule widely used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | [2][3] |

| Molecular Weight | 150.60 g/mol | [2][3] |

| Appearance | Clear colourless to light yellow liquid | [1] |

| Density | 1.063 g/mL at 25 °C | [1][3] |

| Boiling Point | 156-158 °C | [1][3] |

| Refractive Index | n20/D 1.434 | [1][3] |

| Flash Point | 53.3 °C (127.9 °F) - closed cup | [3] |

| Optical Rotation | +39.0 to +45.0 deg (neat) | [4] |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

| Spectrum Type | Source |

| ¹H NMR | Sigma-Aldrich Co. LLC. |

| ¹³C NMR | Sigma-Aldrich Co. LLC. |

Safety Information

This compound is a flammable liquid and is toxic if swallowed. It can also cause serious eye damage.[2][4] Appropriate safety precautions must be taken when handling this compound.

| Hazard Statement | GHS Classification |

| H226: Flammable liquid and vapor | Flammable liquids, Category 3 |

| H301: Toxic if swallowed | Acute toxicity, Oral, Category 3 |

| H318: Causes serious eye damage | Serious eye damage/eye irritation, Category 1 |

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis, purification, and analysis of this compound.

Synthesis

The synthesis of 4-(chloromethyl)-1,3-dioxolanes is typically achieved through the acid-catalyzed ketalization of 3-chloropropane-1,2-diol with a ketone.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-chloro-propane-1,2-diol (1.0 mol)

-

Acetone (1.2 mol)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 mol)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloropropane-1,2-diol, acetone, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter the drying agent and remove the toluene solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield pure 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[5]

Purification

Vacuum distillation is the primary method for purifying the crude product.

References

An In-Depth Technical Guide to (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane, a chiral building block of significant interest in the pharmaceutical and agrochemical industries, is a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of the antibiotic, Linezolid.

Introduction

This compound, with the CAS number 57044-24-3 , is a valuable chiral intermediate.[1][2] Its structure incorporates a protected diol in the form of a dioxolane ring and a reactive chloromethyl group, making it an excellent substrate for a variety of chemical transformations.[3][4] The stereochemistry at the C4 position is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[4] This guide will delve into the key technical aspects of this compound, providing researchers and drug development professionals with the necessary information for its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 57044-24-3 | [1][2] |

| Molecular Formula | C₆H₁₁ClO₂ | [2] |

| Molecular Weight | 150.60 g/mol | [2] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 63 °C at 37 mmHg | [3] |

| Density | 1.103 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.434 | |

| Optical Rotation ([α]20/D) | +39.0 to +45.0° (neat) | [5] |

| Purity | ≥ 98% (GC) | [3] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the acid-catalyzed ketalization of (R)-(-)-3-chloro-1,2-propanediol with a suitable acetone equivalent, such as 2,2-dimethoxypropane. The chiral diol is the key starting material that imparts the desired stereochemistry to the final product.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from the readily available (R)-epichlorohydrin.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from (R)-(-)-3-chloro-1,2-propanediol.

Materials:

-

(R)-(-)-3-chloro-1,2-propanediol

-

2,2-dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Toluene (or other suitable aprotic solvent)

-

Round-bottom flask with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add (R)-(-)-3-chloro-1,2-propanediol (1.0 equivalent), toluene, and 2,2-dimethoxypropane (1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 equivalents) to the stirred mixture.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue to reflux until no more water is collected (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Application in Pharmaceutical Synthesis: The Case of Linezolid

This compound is a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. The following diagram illustrates a plausible synthetic pathway.

Caption: Synthetic pathway to Linezolid utilizing the target compound.

This synthetic route highlights the utility of the title compound in introducing the chiral C5 side-chain of Linezolid. The chloromethyl group serves as a reactive handle for the initial N-alkylation step, while the dioxolane protects the diol functionality, which is later deprotected to form the core oxazolidinone ring.

Spectroscopic Data

The structural elucidation of this compound is confirmed by spectroscopic methods, primarily NMR.

-

¹H NMR (CDCl₃): δ (ppm) 4.35-4.25 (m, 1H), 4.10 (dd, J=8.4, 6.0 Hz, 1H), 3.85 (dd, J=8.4, 5.6 Hz, 1H), 3.60 (d, J=5.2 Hz, 2H), 1.45 (s, 3H), 1.38 (s, 3H).

-

¹³C NMR (CDCl₃): δ (ppm) 109.8, 76.5, 66.8, 44.2, 26.8, 25.4.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the synthesis of pharmaceuticals and other fine chemicals. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and a key example of its application in drug development. For researchers and scientists in the field, a thorough understanding of this intermediate is crucial for the design and execution of efficient and stereoselective synthetic strategies.

References

An In-depth Technical Guide to (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane, a chiral heterocyclic compound, serves as a versatile and valuable building block in modern organic synthesis. Its unique structural features, comprising a protected diol in a chiral configuration and a reactive chloromethyl group, make it an important intermediate in the preparation of a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and significant applications in the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

This compound, also known as (R)-(+)-3-chloro-1,2-propanediol acetonide, possesses a five-membered dioxolane ring with a chiral center at the C4 position. The dimethyl groups at the C2 position form a ketal, protecting the 1,2-diol functionality of the glycerol backbone. The IUPAC name for this compound is (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[1]

The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. This combination of a chiral scaffold and a modifiable side chain is crucial for its utility in asymmetric synthesis.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₂[1] |

| Molecular Weight | 150.60 g/mol [1][2] |

| CAS Number | 57044-24-3[1] |

| Appearance | Colorless to light yellow liquid |

| Density | 1.063 g/mL at 25 °C[3] |

| Boiling Point | 156-158 °C[3] |

| Refractive Index | n20/D 1.434[3] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.35 (s, 3H), 1.42 (s, 3H), 3.55-3.65 (m, 2H), 3.85-4.25 (m, 2H), 4.30-4.40 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 25.5 (CH₃), 26.8 (CH₃), 44.5 (CH₂Cl), 66.8 (CH₂O), 76.5 (CHO), 109.5 (C(CH₃)₂) |

| IR (neat) | ν (cm⁻¹): 2980-2850 (C-H stretch), 1380, 1370 (C-H bend), 1250, 1210, 1160, 1060 (C-O stretch), 760 (C-Cl stretch) |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed ketalization of (R)-(-)-3-chloro-1,2-propanediol with acetone. The use of a Dean-Stark apparatus is recommended to remove the water generated during the reaction, thus driving the equilibrium towards the product.

Materials:

-

(R)-(-)-3-chloro-1,2-propanediol

-

Acetone

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add (R)-(-)-3-chloro-1,2-propanediol, an excess of acetone, and toluene as the solvent.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove toluene and excess acetone.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

References

An In-depth Technical Guide to (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

IUPAC Name: (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane[1]

This technical guide provides a comprehensive overview of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane, a versatile chiral building block crucial in the fields of pharmaceutical development and fine chemical synthesis. This document details its chemical properties, outlines a general synthesis protocol, and discusses its significant applications, particularly in the creation of complex molecular architectures.

Physicochemical and Quantitative Data

This compound is a clear, colorless to light yellow liquid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | [1] |

| CAS Number | 57044-24-3 | [1] |

| Molecular Formula | C₆H₁₁ClO₂ | [1] |

| Molecular Weight | 150.60 g/mol | [1][2] |

| Appearance | Clear colourless to light yellow liquid | |

| Boiling Point | 156-158 °C | [2] |

| Density | 1.063 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.434 | [2] |

| InChI Key | BNPOTXLWPZOESZ-YFKPBYRVSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is generally achieved through the acid-catalyzed ketalization of 3-chloro-propane-1,2-diol with acetone.[3] The (R)-enantiomer is specifically synthesized using the corresponding chiral starting material. The reaction is typically driven to completion by the removal of water via azeotropic distillation.

General Synthetic Protocol

Reaction: Ketalization of (R)-3-chloro-propane-1,2-diol with acetone.

Materials:

-

(R)-3-chloro-propane-1,2-diol

-

Acetone

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-3-chloro-propane-1,2-diol, a molar excess of acetone, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[3]

Applications in Drug Development and Chiral Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to its chiral nature and the reactive chloromethyl group.[4] The dioxolane ring serves as a protective group for a diol, and the entire molecule acts as a chiral building block for the synthesis of more complex, enantiomerically pure molecules.[4]

A significant application of this compound is in the synthesis of active pharmaceutical ingredients (APIs), particularly triazole antifungal agents like itraconazole and posaconazole.[5] In these syntheses, the dioxolane moiety is a crucial structural feature for binding to the target enzyme, fungal cytochrome P450 14α-demethylase.[5] The chloromethyl group provides a reactive site for coupling with other synthetic intermediates.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of the target compound.

Application in API Synthesis

This diagram outlines the role of this compound as a chiral building block in the synthesis of a hypothetical Active Pharmaceutical Ingredient (API).

Caption: Role as a chiral building block in API synthesis.

References

(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane molecular weight

An In-depth Technical Guide to (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

Core Topic: this compound

This guide provides a comprehensive overview of this compound, a versatile chiral building block crucial in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Physicochemical Properties

This compound, with the CAS number 57044-24-3, is a valuable intermediate in the synthesis of complex organic molecules.[1] Its molecular formula is C₆H₁₁ClO₂.[1] The compound is a clear, colorless to light yellow liquid at room temperature.[2] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 150.60 g/mol | [1] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][3] |

| Density | 1.063 g/mL at 25 °C | [2] |

| Boiling Point | 156-158 °C | [2] |

| Refractive Index | n20/D 1.434 | [2] |

| CAS Number | 57044-24-3 | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is typically achieved through the acid-catalyzed ketalization of 3-chloro-propane-1,2-diol with acetone.[2][4] This reaction is often performed using a Dean-Stark apparatus to remove the water formed, driving the equilibrium towards the product.[4]

Detailed Experimental Protocol: Ketalization of 3-Chloro-propane-1,2-diol

This protocol outlines the synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Materials:

-

3-chloro-propane-1,2-diol

-

Acetone

-

Toluene (as solvent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloropropane-1,2-diol, acetone, and toluene.[4]

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.[4]

-

Reflux: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically using the Dean-Stark trap.[4] The reaction progress is monitored by the amount of water collected.[4]

-

Work-up: Once the theoretical amount of water has been separated, cool the reaction mixture to room temperature.[4]

-

Neutralization and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[4]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[4]

-

Solvent Removal: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: Purify the crude product by vacuum distillation to yield pure 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[4]

References

An In-depth Technical Guide to the Physical Properties of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical and chemical properties of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane, a versatile chiral building block essential in pharmaceutical and fine chemical synthesis. The information is compiled from established chemical data sources to ensure accuracy and relevance for scientific applications.

Core Physical and Chemical Properties

This compound, with CAS Number 57044-24-3, is a colorless, clear liquid widely utilized for introducing a chiral center in the synthesis of complex organic molecules.[1] Its unique dioxolane structure enhances reactivity, making it a valuable intermediate.[1]

Data Presentation: Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol [2][3] |

| Appearance | Colorless clear liquid[1] |

| Boiling Point | 63 °C at 37 mmHg[1][4] |

| Density | 1.1 g/mL[1][2] |

| Refractive Index (n20/D) | 1.43[1] |

| Optical Rotation ([α]20/D) | +40° to +48° (neat)[1] |

| Purity (GC) | ≥ 98%[1] |

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory methodologies. While specific instrument parameters may vary, the fundamental principles are outlined below.

2.1 Determination of Boiling Point

The boiling point of 63 °C at a reduced pressure of 37 mmHg is a critical parameter for purification by vacuum distillation.[1][4]

-

Methodology: Vacuum Distillation

-

The compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump with a manometer.

-

The system pressure is reduced and stabilized at the target pressure (37 mmHg).

-

The distillation flask is heated gently.

-

The temperature at which the liquid boils and its vapor condenses into the receiving flask is recorded as the boiling point at that specific pressure. This method prevents thermal decomposition that might occur at the higher atmospheric boiling point.

-

2.2 Measurement of Density

Density is a fundamental physical property useful for substance identification and for converting between mass and volume.

-

Methodology: Pycnometer or Digital Density Meter

-

A calibrated pycnometer (a flask of a known, precise volume) is weighed empty.

-

It is then filled with the sample liquid, and care is taken to remove any air bubbles.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer. Alternatively, a digital density meter can provide a direct reading.

-

2.3 Measurement of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a key indicator of purity.

-

Methodology: Abbe Refractometer

-

A small sample of the liquid is placed on the prism of an Abbe refractometer.

-

Light from a monochromatic source (typically a sodium D-line, 589 nm) is passed through the sample.

-

The refractometer is adjusted until the boundary line between the light and dark fields aligns with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The measurement is standardized at 20°C (n20/D).

-

2.4 Measurement of Optical Rotation

As a chiral compound, this compound rotates plane-polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer.

-

Methodology: Polarimetry

-

A solution of the compound at a known concentration is prepared, or the neat (undiluted) liquid is used.[1]

-

The sample is placed in a polarimeter cell of a known path length.

-

Plane-polarized light is passed through the sample.

-

The analyzer of the polarimeter is rotated to measure the angle of rotation of the light.

-

The specific rotation [α] is calculated based on the observed rotation, path length, and concentration (or density for a neat liquid). The "(+)" designation indicates dextrorotation, or rotation to the right.

-

Logical Workflow: Role in Asymmetric Synthesis

This compound is not involved in biological signaling pathways. Its primary role is as a chiral building block in asymmetric synthesis. The following diagram illustrates its logical position in a synthetic workflow, where it serves as a precursor to more complex chiral molecules.

Caption: Synthetic utility of the target compound.

This workflow demonstrates that the compound is synthesized from achiral precursors and then used as a key intermediate to impart chirality in the synthesis of high-value, complex molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 2734443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane 97 4362-40-7 [sigmaaldrich.com]

- 4. (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane 98 60456-22-6 [sigmaaldrich.com]

(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane synthesis from 3-chloro-propane-1,2-diol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The primary route for this synthesis involves the acid-catalyzed ketalization of (R)-3-chloro-propane-1,2-diol with acetone. This process is favored for its efficiency and the retention of the stereochemical integrity of the starting material.

Reaction Principle

The synthesis proceeds via the protection of the 1,2-diol functionality of (R)-3-chloro-propane-1,2-diol as a cyclic ketal, specifically an acetonide. This reaction is typically catalyzed by a Brønsted or Lewis acid, with p-toluenesulfonic acid being a common choice. The reaction is reversible, and to drive the equilibrium towards the product, the water formed as a byproduct is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus. The stereocenter at the C4 position of the resulting dioxolane ring is preserved throughout the reaction.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | [1] |

| Molecular Weight | 150.6 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 63 °C / 37 mmHg | [1] |

| Density | 1.1 g/mL | [1] |

| Refractive Index (n20D) | 1.43 | [1] |

| Optical Rotation ([α]20D) | +40 to +48° (neat) | [1] |

| Purity (GC) | ≥ 98% | [1] |

| Typical Yield | High (e.g., up to 98%) | [2] |

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound from (R)-3-chloro-propane-1,2-diol.

Materials:

-

(R)-3-chloro-propane-1,2-diol

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add (R)-3-chloro-propane-1,2-diol (1.0 eq), acetone (1.5-2.0 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically indicates the completion of the reaction (usually 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Signaling Pathways and Experimental Workflows

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of the target compound.

Concluding Remarks

The synthesis of this compound from (R)-3-chloro-propane-1,2-diol is a robust and well-established procedure. The key to a successful synthesis lies in the effective removal of water to drive the reaction to completion and careful purification to obtain a high-purity product. The retention of stereochemistry makes this a valuable method for accessing this important chiral intermediate for various applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synthesis of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane, also known as (R)-Solketal chloride, is a versatile chiral building block of significant importance in the pharmaceutical and fine chemical industries.[1] Its utility lies in its bifunctional nature, possessing a reactive chloromethyl group and a protected diol functionality within a stable dioxolane ring. This allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathway

The principal and most direct route to this compound involves the acid-catalyzed acetalization of (R)-3-chloro-1,2-propanediol with acetone or an acetone equivalent, such as 2,2-dimethoxypropane. This reaction is typically facilitated by a catalytic amount of a strong acid, with p-toluenesulfonic acid (p-TSA) being a common choice.[2][3]

The overall synthesis can be viewed as a two-stage process:

-

Preparation of the chiral precursor, (R)-3-chloro-1,2-propanediol.

-

Acetalization of (R)-3-chloro-1,2-propanediol to form the target dioxolane.

The enantiomeric purity of the final product is critically dependent on the stereochemical integrity of the starting material, (R)-3-chloro-1,2-propanediol.

Stage 1: Synthesis of (R)-3-chloro-1,2-propanediol

The enantiomerically pure starting material, (R)-3-chloro-1,2-propanediol, can be obtained through several methods, including the kinetic resolution of the racemic mixture or through asymmetric synthesis.

Method 1: Asymmetric Hydrolysis of (S)-epichlorohydrin

A highly efficient method involves the asymmetric hydrolysis of (S)-3-chloro-1,2-epoxypropane ((S)-epichlorohydrin). This method provides high yield and excellent enantiomeric purity.[4][5]

Experimental Protocol:

In a 50 mL three-necked flask, 20 mL of distilled water and 0.78 mL (0.92 g, 10 mmol) of (S)-3-chloro-1,2-epoxypropane are combined. To this solution, 3.4 mg of tetra-n-butylammonium bisulfate is added as a phase transfer catalyst. The mixture is then heated to 90°C and stirred for 24 hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is cooled, and the pH is adjusted to 7 with a 0.1 N sodium hydroxide solution. Excess water is removed by distillation at 60°C under reduced pressure (-0.08 MPa). The final product, (R)-3-chloro-1,2-propanediol, is obtained by high vacuum distillation (-0.1 MPa).[4]

| Parameter | Value | Reference |

| Yield | 96.4% | [4] |

| Chemical Purity | 99.5% | [4] |

| Enantiomeric Excess | 99.7% e.e. | [4] |

Method 2: Microbial Resolution of Racemic 3-chloro-1,2-propanediol

An alternative, "green" chemistry approach is the enantioselective microbial degradation of racemic 3-chloro-1,2-propanediol. Certain microorganisms can selectively metabolize one enantiomer, leaving the other in high enantiomeric purity. For instance, various yeast strains can be employed for this purpose.[6][7]

Experimental Protocol (General):

A suitable microorganism is cultured in a nutrient medium containing racemic 3-chloro-1,2-propanediol as a substrate. The biotransformation is carried out under controlled temperature and pH. The reaction is monitored for the consumption of one enantiomer. Once the desired conversion is achieved, the microbial cells are removed by centrifugation or filtration. The remaining enantiomerically enriched 3-chloro-1,2-propanediol is then extracted from the culture medium using an organic solvent and purified by distillation.[7]

| Parameter | Value | Reference |

| Enantiomeric Excess | 85.6% e.e. | [6] |

Stage 2: Synthesis of this compound

This stage involves the protection of the diol functionality of (R)-3-chloro-1,2-propanediol through the formation of a cyclic acetal with acetone.

Experimental Protocol:

To a solution of (R)-3-chloro-1,2-propanediol (30 mmol, 3.32 g) in acetone (30 mL), 2,2-dimethoxypropane (45 mmol, 4.69 g) is added. A catalytic amount of p-toluenesulfonic acid (10 mg) is then introduced. The reaction mixture is stirred at room temperature for 24 hours. Following the reaction, the residual acetone and 2,2-dimethoxypropane are removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 5:95) as the eluent to afford pure this compound.[2]

| Parameter | Value | Reference |

| Yield | 86% | [2] |

| Purity | >97% | |

| Enantiomeric Purity | Dependent on starting material | - |

Process Visualization

The following diagrams illustrate the key synthesis pathways and experimental workflows.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis process.

Conclusion

The synthesis of this compound is a well-established process that relies on the availability of enantiomerically pure (R)-3-chloro-1,2-propanediol. The asymmetric hydrolysis of (S)-epichlorohydrin offers a high-yielding and highly enantioselective route to this crucial precursor. The subsequent acid-catalyzed acetalization with acetone or its equivalent is a straightforward and efficient method for the formation of the target dioxolane. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and application of this important chiral building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE | 4362-40-7 [chemicalbook.com]

- 4. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]

- 5. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane, tailored for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data in structured tables, details relevant experimental protocols, and includes a visual workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. While specific experimental spectra for this compound are not publicly available in detail, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (gem-dimethyl) | 1.3 - 1.5 | Singlet (s) | - |

| CH₂ (dioxolane ring) | 3.7 - 4.3 | Multiplet (m) | - |

| CH (dioxolane ring) | 4.3 - 4.6 | Multiplet (m) | - |

| CH₂Cl | 3.5 - 3.7 | Multiplet (m) | - |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (CH₃)₂ | 25 - 30 |

| C (CH₃)₂ | 108 - 112 |

| C H₂ (dioxolane ring) | 65 - 70 |

| C H (dioxolane ring) | 75 - 80 |

| C H₂Cl | 45 - 50 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for C-H, C-O, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 2990-2850 | C-H stretch | Alkane |

| 1380-1370 | C-H bend | gem-Dimethyl |

| 1200-1000 | C-O stretch | Acetal |

| 800-600 | C-Cl stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of the racemic mixture, 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, is available from the NIST WebBook and is presented below.[1] The fragmentation pattern provides valuable information about the molecular structure.

| m/z | Relative Intensity (%) | Possible Fragment |

| 135 | 25 | [M-CH₃]⁺ |

| 101 | 100 | [M-CH₂Cl]⁺ |

| 71 | 20 | [C₄H₇O]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

-

Sample Preparation: A small drop of the neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Chirality of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane, a key chiral building block, holds significant importance in the pharmaceutical and fine chemical industries. Its stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules. This guide provides a comprehensive overview of the synthesis, chiral properties, and analytical methodologies related to this compound. Detailed experimental protocols for its preparation from (R)-solketal and for the determination of its enantiomeric purity are presented. Furthermore, this document summarizes its key physicochemical and spectroscopic data in a structured format and illustrates the synthetic and analytical workflows using logical diagrams.

Introduction

Chirality is a fundamental concept in drug development, as the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This compound serves as a versatile chiral intermediate, providing a protected diol functionality and a reactive chloromethyl group. This allows for the stereospecific introduction of various functionalities in multi-step syntheses. The "(R)" designation indicates the absolute configuration at the chiral center (C4), and the "(+)" sign refers to its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction. Accurate synthesis and characterization of this enantiomer are paramount to ensure the stereochemical integrity of the final product.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. These values are critical for its identification and quality control.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 63 °C at 37 mmHg | |

| Density | 1.103 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.434 | |

| Optical Rotation [α]²⁰/D | +40° to +48° (neat) | |

| CAS Number | 57044-24-3 | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 1.35 (s, 3H), 1.42 (s, 3H), 3.55-3.65 (m, 2H), 4.05-4.15 (m, 2H), 4.30-4.40 (m, 1H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 25.5, 26.8, 44.8, 66.8, 76.5, 109.8 | |

| Mass Spectrum (EI) | m/z: 135 (M-CH₃), 101, 75, 43 | [2] |

Synthesis of this compound

The most common and stereospecific route to this compound is from its corresponding alcohol precursor, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as (R)-solketal. The synthesis involves the chlorination of the primary hydroxyl group. Two effective methods are detailed below.

Synthetic Pathway

Caption: Synthetic routes from (R)-solketal to the target compound.

Experimental Protocol 1: Chlorination using Thionyl Chloride

This method utilizes thionyl chloride (SOCl₂) in the presence of a base like pyridine or triethylamine to convert the alcohol to the chloride. The base neutralizes the HCl generated during the reaction.

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-solketal)

-

Thionyl chloride (SOCl₂)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (R)-solketal (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.2 eq.) to the solution.

-

Slowly add thionyl chloride (1.2 eq.), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[4]

Experimental Protocol 2: Appel Reaction

The Appel reaction provides a mild alternative for converting primary alcohols to alkyl chlorides using triphenylphosphine (PPh₃) and a carbon tetrahalide like carbon tetrachloride (CCl₄).

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-solketal)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄) or Bromotrichloromethane (CBrCl₃)

-

Dichloromethane (DCM) or Acetonitrile, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.5 eq.) in anhydrous DCM or acetonitrile.

-

Add (R)-solketal (1.0 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon tetrachloride (1.5 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Add pentane or a mixture of pentane/ether to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with cold pentane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is critical for its application in stereoselective synthesis. Chiral capillary gas chromatography (GC) is a highly effective method for this purpose.

Analytical Workflow

Caption: Workflow for chiral purity analysis by GC.

Experimental Protocol: Chiral Gas Chromatography

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.

Column:

-

Chiral capillary column, e.g., Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase).

GC Parameters:

-

Carrier Gas: High-purity nitrogen or helium.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Detector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial Temperature: 70°C.

-

Ramp Rate: 2.0°C/min.

-

Final Temperature: 150°C.

-

-

Linear Velocity: 70 cm/s.

Sample Preparation:

-

Dissolve the sample in methanol to a concentration within the linear range of the method (e.g., 0.5-50.0 mg/L).

Method Performance:

-

Resolution (Rs): > 1.5 between the (R) and (S) enantiomers.

-

Analysis Time: < 10 minutes.

-

Limit of Detection (LOD): ~0.07 mg/L for the (R)-enantiomer.

-

Limit of Quantification (LOQ): ~0.22 mg/L for the (R)-enantiomer.

Conclusion

This compound is a valuable chiral synthon. Its stereospecific synthesis from readily available (R)-solketal and the robust analytical methods for determining its enantiomeric purity are essential for its successful application in the pharmaceutical and chemical industries. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important chiral intermediate.

References

Enantiomeric Purity of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for determining the enantiomeric purity of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane, a critical chiral building block in pharmaceutical synthesis. The enantiomeric purity of this intermediate is paramount as different enantiomers of a drug molecule can exhibit varied pharmacological and toxicological profiles. This guide details the experimental protocols for the most common and effective analytical techniques: chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and polarimetry.

Introduction to this compound

This compound, also known as (R)-(+)-Solketal chloride, is a versatile chiral intermediate. Its structure, derived from the protection of one of the primary hydroxyl groups of glycerol, provides a key stereocenter that is often incorporated into the final structure of active pharmaceutical ingredients (APIs). The synthesis of enantiomerically pure forms of this compound is crucial for the development of stereochemically defined drugs.

Analytical Methodologies for Enantiomeric Purity Determination

The determination of enantiomeric excess (e.e.) is a critical quality control step. The most prevalent methods rely on the differential interaction of enantiomers with a chiral environment, leading to separable signals.

Chiral Capillary Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. The method offers high resolution, sensitivity, and speed.[1]

A robust method for the enantiomeric separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane has been established using chiral capillary gas chromatography.[2]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is utilized.

-

Chiral Column: The optimal separation is achieved on an Rt-bDEXse column, which has a stationary phase of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropyl phenyl/86% dimethyl polysiloxane.[2]

-

Carrier Gas: High-purity helium or nitrogen.

-

Injection: A split injection mode is typically used.

-

Temperature Program:

-

Initial Oven Temperature: 70°C, hold for 1 minute.

-

Ramp Rate: 2.0°C/min to 150°C.

-

-

Detector Temperature: 250°C.

-

Solvent: Methanol is a suitable solvent for sample preparation.[2]

Under these conditions, the (R)- and (S)-enantiomers can be baseline resolved in under 10 minutes with a resolution greater than 1.5.[2]

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 50.0 mg/L | [2] |

| Correlation Coefficient (r²) | > 0.998 | [2] |

| Limit of Detection (LOD) | (R): 0.07 mg/L, (S): 0.08 mg/L | [2] |

| Limit of Quantification (LOQ) | (R): 0.22 mg/L, (S): 0.25 mg/L | [2] |

| Recovery (R-enantiomer) | 94.0% - 99.1% | [2] |

| Recovery (S-enantiomer) | 96.0% - 98.8% | [2] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for enantiomeric separations, applicable to a broad range of compounds. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving a variety of racemates.

While a specific, validated method for this compound is not extensively published, a general approach using a polysaccharide-based CSP can be effectively employed. The Lux i-Amylose-3 column is a suitable candidate for this separation.[3][4]

-

Instrumentation: An HPLC system with a UV detector.

-

Chiral Column: Lux® i-Amylose-3 [Amylose tris(3-chloro-5-methylphenylcarbamate)], 5 µm, 250 x 4.6 mm.

-

Mobile Phase: A normal-phase eluent system, such as n-hexane and isopropanol (e.g., 90:10 v/v), is a common starting point. The ratio can be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 214 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

Under these conditions, the two enantiomers are expected to be resolved, allowing for the determination of the enantiomeric excess by comparing the peak areas of the (R) and (S) enantiomers.

Polarimetry

Polarimetry is a classical and non-destructive method that measures the rotation of plane-polarized light by a chiral substance in solution. The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration.

-

Instrumentation: A polarimeter operating at the sodium D-line (589 nm).

-

Sample Preparation: The measurement is often performed on the neat liquid due to its high optical rotation. If a solvent is used, it must be achiral and not interfere with the measurement.

-

Measurement:

-

Calibrate the polarimeter with a blank (air or the achiral solvent).

-

Fill the polarimeter cell (of a known path length, typically 1 dm) with the neat sample or a solution of known concentration.

-

Measure the observed optical rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula for a neat liquid: [α] = α / (l × d) where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

d = density of the liquid in g/mL

For a solution: [α] = α / (l × c) where:

-

c = concentration in g/mL

-

-

Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer: e.e. (%) = ([α]sample / [α]pure enantiomer) × 100

| Parameter | Value | Reference |

| Specific Rotation of (S)-(-)-enantiomer ([α]D²⁴) | -42.1° (neat) | [5] |

| Inferred Specific Rotation of (R)-(+)-enantiomer ([α]D²⁴) | +42.1° (neat) |

Synthesis Workflow

The enantiomerically pure this compound is typically synthesized from a chiral precursor. Common starting materials include D-mannitol or (R)-(-)-epichlorohydrin. The general synthetic pathway ensures the retention of the desired stereochemistry.

Analytical Workflow for Enantiomeric Purity Determination

The following diagram illustrates the logical workflow for selecting and applying an analytical method for determining the enantiomeric purity of this compound.

Conclusion

This guide has detailed the primary analytical methods for the determination of the enantiomeric purity of this compound. Chiral GC provides a rapid and sensitive method with a well-established protocol. Chiral HPLC offers a versatile alternative, particularly with polysaccharide-based columns. Polarimetry serves as a straightforward, non-destructive technique, especially useful when a high optical rotation is present. The selection of the most appropriate method will depend on the specific requirements of the analysis, including available instrumentation, sample throughput, and the desired level of precision. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality and stereochemical integrity of this vital chiral intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lux i-Amylose-3 Chiral LC Columns: Phenomenex [phenomenex.com]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane 98 60456-22-6 [sigmaaldrich.com]

The Cornerstone of Modern Therapeutics: An In-depth Guide to Chiral Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is fundamental to the intricate dance of molecular recognition that governs biological systems. The majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules. Consequently, the enantiomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles. This guide provides a comprehensive overview of the critical role of chiral building blocks in modern drug discovery, from their synthesis and analysis to their impact on therapeutic outcomes.

The Significance of Chirality in Pharmacology

A chiral molecule and its non-superimposable mirror image, or enantiomer, can elicit vastly different physiological responses. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[] The tragic case of thalidomide in the 1960s, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug design.[2]

Modern drug development overwhelmingly favors the use of single-enantiomer drugs to improve therapeutic indices and minimize off-target effects.[3] This necessitates the use of enantiomerically pure starting materials and intermediates, known as chiral building blocks. These molecules, possessing one or more stereocenters, serve as the foundational components for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).

Synthesis of Chiral Building Blocks

The preparation of enantiomerically pure compounds is a cornerstone of medicinal chemistry. Several key strategies are employed to access chiral building blocks.

Asymmetric Synthesis

Asymmetric synthesis creates a chiral product from an achiral starting material through the use of a chiral catalyst, reagent, or auxiliary.[3] This approach is highly efficient as it can theoretically achieve a 100% yield of the desired enantiomer.

A prominent example is the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols, which are versatile intermediates in pharmaceutical synthesis.[4] Catalysts such as those based on ruthenium-BINAP complexes are renowned for their high efficiency and enantioselectivity.[5]

Table 1: Asymmetric Hydrogenation of Representative Ketones

| Substrate | Catalyst | Solvent | Temperature (°C) | H2 Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | RuCl₂--INVALID-LINK-- | 2-Propanol | 28 | 8 | >99 | 99 (R) | [5] |

| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | Methanol | 25 | 10 | 100 | 96 (R) | [4] |

| 4-Chromanone | MsDPEN-Cp*Ir | Methanol | 60 | 15 | 100 | 99 | [4] |

Chiral Resolution

Chiral resolution separates a racemic mixture into its individual enantiomers. This can be achieved through various techniques, with kinetic resolution being a widely used method.

Kinetic Resolution relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.[6] While the theoretical maximum yield for the resolved substrate is 50%, this method is valuable for accessing enantiopure compounds.[7]

Enzymes, such as lipases, are often employed as highly selective catalysts in kinetic resolutions.[8]

Table 2: Kinetic Resolution of Racemic Secondary Alcohols

| Substrate | Catalyst/Enzyme | Acylating Agent | Solvent | Conversion (%) | ee of Unreacted Alcohol (%) | Selectivity Factor (s) | Reference |

| 1-Phenylethanol | Planar-chiral DMAP derivative | Acetic Anhydride | Diethyl ether | 50 | >99 | 250 | [9] |

| (±)-8-amino-5,6,7,8-tetrahydroquinoline | Lipase (PSL) | Vinyl acetate | Triethylamine/Solvent | 45 (acylated product) | 92 (unreacted amine) | - | [7] |

| Racemic allylic alcohol | Ir-N,P catalyst | - | Dichloromethane | 52 | >99 | >100 | [10] |

Chiral Pool Synthesis

This strategy utilizes readily available, naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as starting materials. The inherent chirality of these molecules is incorporated into the final product, providing an efficient route to complex chiral structures.

Analysis of Chiral Building Blocks

Ensuring the enantiomeric purity of chiral building blocks is paramount. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[11] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used due to their broad applicability.

Table 3: Comparison of Chiral Stationary Phases for the Separation of NSAID Enantiomers

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Reference |

| Ibuprofen | Chiralpak AD | n-Hexane/2-Propanol/TFA (90:10:0.1) | 1.0 | 1.73 | 1.08 | [5] |

| Ketoprofen | Chiralpak IA | n-Hexane/2-Propanol/TFA (90:10:0.1) | 1.0 | 1.77 | 1.08 | [5] |

| Flurbiprofen | Chiralpak IA | n-Hexane/2-Propanol/TFA (90:10:0.1) | 1.0 | 3.12 | 1.44 | [5] |

| Naproxen | Whelk-O 1 | Hexane/Isopropanol/Acetic Acid (80:20:0.5) | 1.0 | - | 2.1 | [12] |

NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess after derivatizing the chiral molecule with a chiral resolving agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[13] The resulting diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Experimental Protocols

Asymmetric Hydrogenation of Acetophenone

Materials:

-

RuCl₂--INVALID-LINK-- catalyst

-

Acetophenone

-

Potassium tert-butoxide

-

Anhydrous, degassed 2-propanol

-

Hydrogen gas

-

Autoclave with a glass liner and magnetic stir bar

Procedure:

-

In a glovebox, add the RuCl₂--INVALID-LINK-- catalyst to the glass liner of the autoclave.

-

Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).

-

Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

-

Add the acetophenone substrate to the liner.

-

Place the glass liner inside the autoclave and seal the reactor.

-

Remove the autoclave from the glovebox and connect it to a hydrogen line.

-

Purge the reactor 3-5 times with hydrogen gas.

-

Pressurize the reactor with hydrogen to 8 atm.

-

Begin vigorous stirring and maintain the reaction at 28 °C for 12 hours.

-

After the reaction is complete, carefully vent the reactor.

-

The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral GC or HPLC analysis.[5]

Kinetic Resolution of a Racemic Secondary Alcohol via Acylation

Materials:

-

Racemic secondary alcohol (e.g., 1-phenylethanol)

-

Planar-chiral 4-dimethylaminopyridine (DMAP) derivative (catalyst)

-

Acetic anhydride

-

Triethylamine

-

Anhydrous diethyl ether

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the racemic alcohol and the chiral DMAP catalyst in anhydrous diethyl ether.

-

Cool the solution to the desired temperature (e.g., -78 °C).

-

Add triethylamine, followed by the dropwise addition of acetic anhydride.

-

Monitor the reaction progress by chiral HPLC or TLC.

-

Once approximately 50% conversion is reached, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The unreacted alcohol and the acylated product are separated by column chromatography.

-

The enantiomeric excess of the unreacted alcohol and the product are determined by chiral HPLC analysis.[7][9]

Determination of Enantiomeric Excess using Mosher's Acid

Materials:

-

Chiral alcohol or amine of unknown enantiomeric purity

-

(R)-(-)-Mosher's acid chloride

-

(S)-(+)-Mosher's acid chloride

-

Anhydrous pyridine

-

Anhydrous deuterated chloroform (CDCl₃)

-

NMR tubes

Procedure:

-

Preparation of the (R)-Mosher's ester/amide: In a clean, dry NMR tube, dissolve a small amount of the chiral alcohol/amine in anhydrous CDCl₃. Add a small excess of anhydrous pyridine, followed by a slight molar excess of (R)-Mosher's acid chloride.

-

Preparation of the (S)-Mosher's ester/amide: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

-

NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-diastereomeric products.

-

Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. Integrate the corresponding signals in one of the spectra. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100.[13]

Visualizing Key Processes in Chiral Drug Discovery

The Chiral Drug Discovery and Development Workflow

The path from identifying a chiral lead compound to a marketed drug is a complex, multi-stage process.

Logical Relationships in Chiral Resolution

Various methods can be employed to resolve a racemic mixture, each with its own underlying principle.

Dopamine Receptor Signaling Pathway

The interaction of a chiral drug with its target can initiate a cascade of intracellular events. The dopamine D1 receptor, a G-protein coupled receptor (GPCR), provides a classic example of such a signaling pathway.[14][15]

Conclusion

The strategic use of chiral building blocks is indispensable in modern drug discovery. By enabling the synthesis of single-enantiomer drugs, these fundamental components allow for the development of safer and more effective medicines. A thorough understanding of the principles of stereochemistry, coupled with robust synthetic and analytical methodologies, is essential for any researcher, scientist, or drug development professional dedicated to advancing the frontiers of pharmaceutical innovation. The continued development of novel asymmetric synthetic methods and high-throughput analytical techniques will further empower the creation of the next generation of chiral therapeutics.

References

- 2. academic.oup.com [academic.oup.com]

- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jmedchem.com [jmedchem.com]

- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]

- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

A Technical Guide to the Strategic Use of Dioxolanes as Protecting Groups in Complex Synthesis